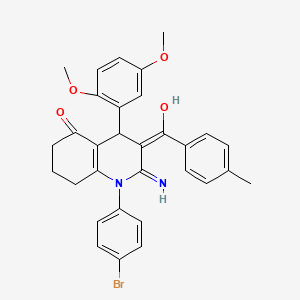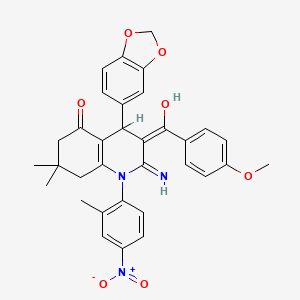![molecular formula C21H15ClN2O2S B13378633 (5Z)-2-(3-chloroanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378633.png)
(5Z)-2-(3-chloroanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is a synthetic organic compound with the molecular formula C21H15ClN2O2S . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxy-naphthyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-methoxy-1-naphthaldehyde in the presence of thiazolidin-4-one . The reaction conditions often require a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or acetic acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.
Condensation: It can undergo condensation reactions with other aldehydes or ketones to form new thiazolidinone derivatives.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Preliminary research suggests that it may have anti-inflammatory and anticancer properties, although more studies are needed to confirm these effects.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Similarly, its potential anticancer effects may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
類似化合物との比較
2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-[(3-bromophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.
2-[(3-fluorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one: Contains a fluorine atom, potentially altering its reactivity and interactions with biological targets.
2-[(3-methylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one: The presence of a methyl group may influence its chemical stability and biological activity.
These comparisons highlight the uniqueness of 2-[(3-chlorophenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one in terms of its specific substituents and their impact on its properties and applications.
特性
分子式 |
C21H15ClN2O2S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
(5Z)-2-(3-chlorophenyl)imino-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-10-9-13(16-7-2-3-8-17(16)18)11-19-20(25)24-21(27-19)23-15-6-4-5-14(22)12-15/h2-12H,1H3,(H,23,24,25)/b19-11- |
InChIキー |
QVRSMYZYUPGURZ-ODLFYWEKSA-N |
異性体SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Cl)S3 |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)Cl)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B13378558.png)
![2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide](/img/structure/B13378559.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B13378575.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)



![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
![Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378613.png)
